4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide
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Overview
Description
4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is a chemical compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazinone ring substituted with dichloro groups and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide typically involves the reaction of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with appropriate sulfonamide derivatives. The reaction conditions often include the use of potassium tert-butoxide in toluene at room temperature to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyridazinone ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinone derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide has several scientific research applications:
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds share the pyridazinone core but differ in the substituents attached to the ring.
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic rings.
Uniqueness
4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is unique due to the combination of the dichloro-substituted pyridazinone ring and the benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
33098-13-4 |
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Molecular Formula |
C10H7Cl2N3O3S |
Molecular Weight |
320.15 g/mol |
IUPAC Name |
4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H7Cl2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18) |
InChI Key |
BJITVBXEZBGKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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